molecular formula C14H23ClNO5P B12988444 (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride

(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride

Cat. No.: B12988444
M. Wt: 351.76 g/mol
InChI Key: FOXRTSVPNQSDRH-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino acid backbone with a benzyl group substituted with a diethoxyphosphoryl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride typically involves multi-step organic synthesis. One common method includes the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The diethoxyphosphoryl group is then introduced via a phosphorylation reaction. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-2-(4-(diethoxyphosphoryl)methyl)propanoic acid
  • (S)-3-Amino-2-(4-(diethoxyphosphoryl)phenyl)propanoic acid

Uniqueness

(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxyphosphoryl group provides unique reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H23ClNO5P

Molecular Weight

351.76 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(4-diethoxyphosphorylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C14H22NO5P.ClH/c1-3-19-21(18,20-4-2)13-7-5-11(6-8-13)9-12(10-15)14(16)17;/h5-8,12H,3-4,9-10,15H2,1-2H3,(H,16,17);1H/t12-;/m0./s1

InChI Key

FOXRTSVPNQSDRH-YDALLXLXSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=C(C=C1)C[C@@H](CN)C(=O)O)OCC.Cl

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)CC(CN)C(=O)O)OCC.Cl

Origin of Product

United States

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